![molecular formula C10H17N3O B15239839 1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B15239839.png)
1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of an amino group at the 3-position and a methyl group at the 5-position of the pyrazole ring, along with a cyclobutanol moiety, makes this compound unique. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Méthodes De Préparation
The synthesis of 1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Amino Group: The amino group at the 3-position can be introduced via nucleophilic substitution reactions.
Attachment of the Cyclobutanol Moiety: The cyclobutanol moiety can be attached through a series of reactions involving the formation of a carbon-carbon bond between the pyrazole ring and the cyclobutanol[][3].
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazole ring, leading to the formation of various derivatives[][3].
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity . The compound may inhibit certain enzymes or block receptor sites, leading to its biological effects .
Comparaison Avec Des Composés Similaires
1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol can be compared with other similar compounds, such as:
3-Amino-1-methyl-1H-pyrazole: Lacks the cyclobutanol moiety, making it less complex.
5-Amino-3-methyl-1-phenylpyrazole: Contains a phenyl group instead of the cyclobutanol moiety, leading to different chemical properties.
1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Features a carboxylic acid group, which alters its reactivity and applications[][3].
The uniqueness of this compound lies in its combination of the pyrazole ring with the cyclobutanol moiety, providing distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H17N3O |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
1-[2-(3-amino-5-methylpyrazol-1-yl)ethyl]cyclobutan-1-ol |
InChI |
InChI=1S/C10H17N3O/c1-8-7-9(11)12-13(8)6-5-10(14)3-2-4-10/h7,14H,2-6H2,1H3,(H2,11,12) |
Clé InChI |
JRRNJCAGZWSVDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CCC2(CCC2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione](/img/structure/B15239758.png)


![1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15239773.png)
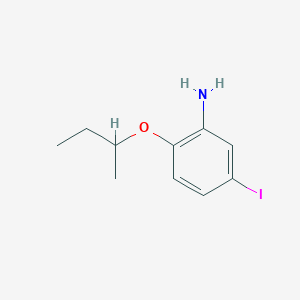
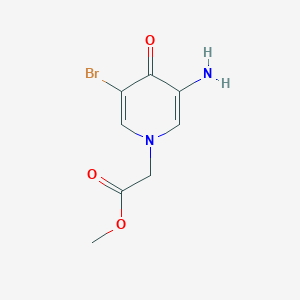
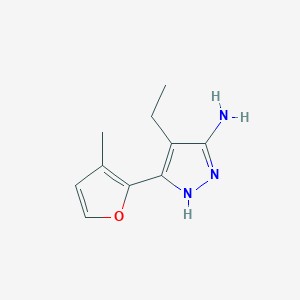
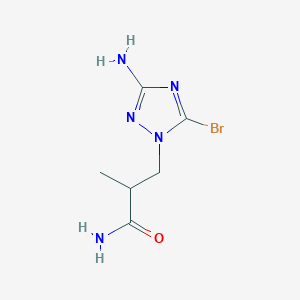
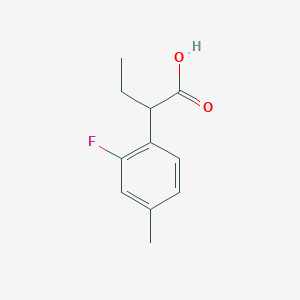

![5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239806.png)

![7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B15239836.png)
![rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239838.png)
